Methods of Synthesis
The synthesis of tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves several key steps:
Technical Parameters
Key parameters such as reaction time, temperature (often between 50°C to 100°C), and solvent choice (e.g., dichloromethane or ethanol) significantly influence the yield and purity of the final product.
Molecular Structure
The molecular formula for tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is C11H20N2O2, with a molecular weight of approximately 212.29 g/mol. The structure features a bicyclic arrangement consisting of a seven-membered ring that includes nitrogen atoms, contributing to its classification as an azabicyclo compound.
The stereochemistry of the compound can be represented using SMILES notation: CC(C)(C)OC(=O)[C@H]1CN(C)[C@H](C[C@H]1N)C2
, indicating specific configurations at chiral centers .
Types of Reactions Involving tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
This compound can participate in various chemical reactions:
The mechanism of action for tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is not fully elucidated but involves several biochemical pathways:
The compound exhibits both acidic and basic properties due to the presence of carboxylic acid and amino functionalities, allowing it to form salts with acids and bases.
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate has several significant applications:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: